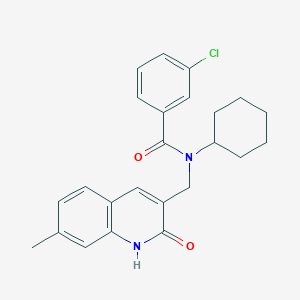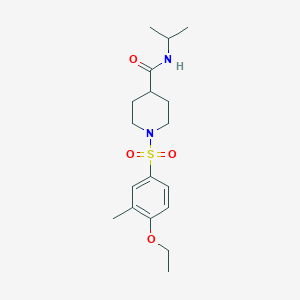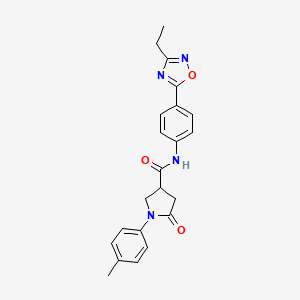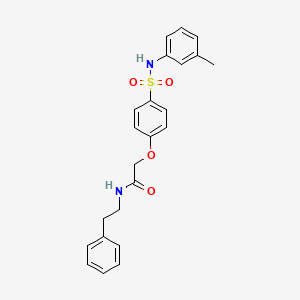
N-phenethyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide, commonly known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTUPB belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of PTUPB is not fully understood. However, it has been suggested that PTUPB exerts its therapeutic effects by modulating the activity of certain enzymes and proteins involved in various cellular pathways. For example, PTUPB has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
PTUPB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory disorders. PTUPB has also been found to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
PTUPB has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various experimental conditions. However, PTUPB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, PTUPB has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of PTUPB. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study its potential use in the treatment of various inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of PTUPB and to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of PTUPB involves a multistep process that starts with the reaction of 4-bromoaniline with m-toluenesulfonamide in the presence of a base to form 4-(N-(m-tolyl)sulfamoyl)aniline. This intermediate is then reacted with 2-(4-chlorophenoxy)acetic acid in the presence of a coupling agent to form PTUPB.
Wissenschaftliche Forschungsanwendungen
PTUPB has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. PTUPB has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-6-5-9-20(16-18)25-30(27,28)22-12-10-21(11-13-22)29-17-23(26)24-15-14-19-7-3-2-4-8-19/h2-13,16,25H,14-15,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQHEQXXKWRGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

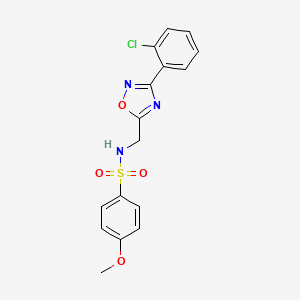
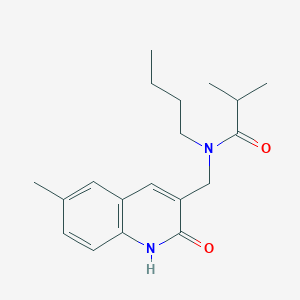
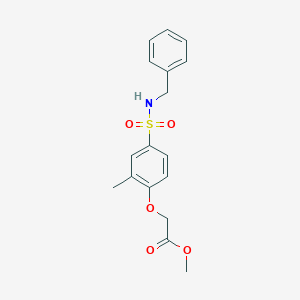
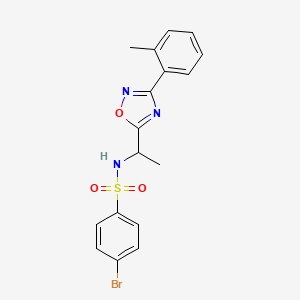
![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
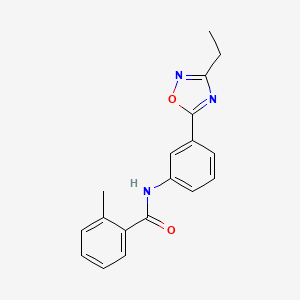
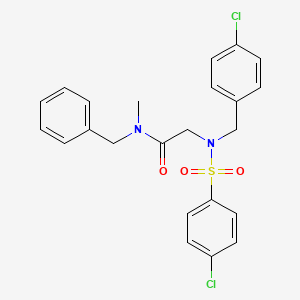
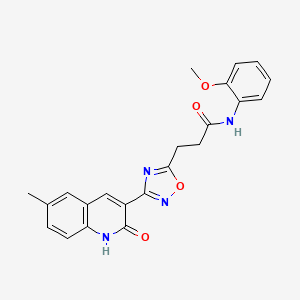
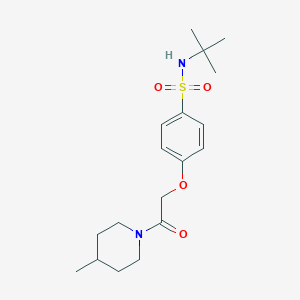
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)
